

# CAY10746 in Diabetic Retinopathy: A Comparative Guide to ROCK and SIRT6 Inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **CAY10746**

Cat. No.: **B8135574**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Diabetic retinopathy (DR) remains a leading cause of vision loss globally. The complex pathophysiology of DR involves multiple interconnected pathways, making the identification of effective therapeutic targets a significant challenge. This guide provides a comparative analysis of **CAY10746**, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, against other inhibitors targeting the ROCK pathway and the sirtuin 6 (SIRT6) pathway in preclinical models of diabetic retinopathy.

## Mechanism of Action: ROCK vs. SIRT6 Inhibition

**CAY10746** and other ROCK inhibitors primarily target the Rho/ROCK signaling pathway. In diabetic retinopathy, this pathway is upregulated and contributes to key pathological features, including increased vascular permeability, inflammation, and endothelial dysfunction. By inhibiting ROCK, these compounds can mitigate these effects, offering a promising therapeutic strategy.

SIRT6 inhibitors, on the other hand, modulate the activity of Sirtuin 6, a histone deacetylase involved in regulating gene expression related to metabolism, inflammation, and cellular stress. While the role of SIRT6 in diabetic retinopathy is still under investigation, preclinical studies suggest that inhibiting SIRT6 may have protective effects by improving glucose metabolism and reducing inflammation.

# Comparative Efficacy of Inhibitors in Diabetic Retinopathy Models

The following table summarizes the quantitative data from preclinical studies evaluating the efficacy of **CAY10746** and other relevant inhibitors in models of diabetic retinopathy. It is important to note that these studies were not direct head-to-head comparisons, and thus the results should be interpreted in the context of their respective experimental models.

| Inhibitor | Target      | Model                                                   | Key Efficacy Parameters                                                    | Results                                                                                                                                                                                                                                                                           |
|-----------|-------------|---------------------------------------------------------|----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAY10746  | ROCK1/ROCK2 | Ex vivo mouse retinal explants cultured in high glucose | - Retinal Neuron Apoptosis- Müller Cell Proliferation- Vascular Regression | - At 1 $\mu$ M, significantly protected retinal neurons from high glucose-induced apoptosis.- At 1 $\mu$ M, suppressed the improper proliferation of Müller cells.- At 1 $\mu$ M, promoted the regression of vascular vessels.                                                    |
| Fasudil   | ROCK        | Streptozotocin-induced diabetic rats                    | - Leukocyte Adhesion- Endothelial Cell Damage                              | - Intravitreal injection significantly reduced leukocyte adhesion in retinal vasculature by 68% compared to vehicle-treated diabetic controls.<br>[1]- The number of propidium iodide-positive (damaged) endothelial cells was reduced by 94% in fasudil-treated diabetic animals |

---

|            |       |                                                   |                                                                          |                                                                                                                                                                                                                                                           |
|------------|-------|---------------------------------------------------|--------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|            |       |                                                   |                                                                          | compared to vehicle-treated diabetic controls.<br><a href="#">[1]</a>                                                                                                                                                                                     |
| Ripasudil  | ROCK  | Human patients with diabetic macular edema (DME)  | - Foveal Thickness                                                       | - One month of topical administration resulted in a significant decrease in mean foveal thickness from $439 \pm 72 \mu\text{m}$ to $395 \pm 62 \mu\text{m}$ .<br><a href="#">[2]</a><br><a href="#">[3]</a><br><a href="#">[4]</a><br><a href="#">[5]</a> |
| Compound 1 | SIRT6 | High-fat diet-fed mice (model of type 2 diabetes) | - Oral Glucose Tolerance-<br>Plasma Triglycerides-<br>Plasma Cholesterol | - Improved oral glucose tolerance.-<br>Significantly reduced plasma triglyceride and cholesterol levels.<br><a href="#">[6]</a><br><a href="#">[7]</a>                                                                                                    |

---

## Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.



[Click to download full resolution via product page](#)

Caption: ROCK signaling pathway in diabetic retinopathy.



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo Fasudil efficacy testing.

[Click to download full resolution via product page](#)

Caption: Workflow for ex vivo **CAY10746** efficacy testing.

## Detailed Experimental Protocols

### Streptozotocin-Induced Diabetic Retinopathy in Rats (for Fasudil study)

- Animal Model: Male Sprague-Dawley rats are used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 65 mg/kg body weight, dissolved in a citrate buffer. Control animals receive an injection of the citrate buffer alone.
- Confirmation of Diabetes: Seven days post-injection, blood glucose levels are measured. Rats with a blood glucose concentration greater than 16.5 mmol/L are considered diabetic and included in the study.[8]
- Treatment: At a specified time point after the induction of diabetes (e.g., 2 weeks), animals receive an intravitreal injection of the ROCK inhibitor (e.g., fasudil) or a vehicle control into one eye.

- Leukocyte Adhesion Assay: To quantify leukocyte adhesion, animals are perfused with a fluorescently labeled lectin (e.g., Concanavalin A), which binds to the endothelium and leukocytes. Retinal flat mounts are then prepared, and the number of adherent leukocytes per retina is counted under a fluorescence microscope.[1]
- Endothelial Damage Assay: To assess endothelial cell injury, a vital dye such as propidium iodide is injected intravenously. Propidium iodide enters cells with compromised membranes. Retinal flat mounts are prepared, and the number of propidium iodide-positive endothelial cells is quantified.[1]

## Ex Vivo Retinal Explant Culture (for CAY10746 study)

- Explant Preparation: Adult mice are euthanized, and their eyes are enucleated. The retinas are carefully dissected under sterile conditions and placed on a porous membrane insert in a culture dish.[9]
- Culture Conditions: Retinal explants are cultured in a defined medium containing either a normal glucose concentration (e.g., 5 mM) or a high glucose concentration (e.g., 30 mM) to mimic diabetic conditions.[10]
- Inhibitor Treatment: The retinal explants in the high-glucose medium are treated with **CAY10746** at a concentration of 1  $\mu$ M or with a vehicle control.
- Apoptosis Assay (TUNEL): To assess neuronal apoptosis, retinal explants are fixed and stained using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. The number of TUNEL-positive cells in the ganglion cell layer and inner nuclear layer is quantified.[10][11]
- Müller Cell Proliferation Assay (MTT): The proliferation of Müller cells is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to the culture medium, and the resulting formazan product, which is proportional to the number of viable cells, is measured spectrophotometrically.[12]
- Vascular Regression Analysis: To evaluate the effect on retinal vasculature, explants are immunostained for endothelial cell markers (e.g., CD31). The extent of the vascular network and any regression of blood vessels are then analyzed by microscopy.[9]

## Conclusion

**CAY10746** and other ROCK inhibitors demonstrate significant potential in mitigating key pathological processes in diabetic retinopathy models. The available data, although not from direct comparative studies, suggest that ROCK inhibition can effectively reduce inflammation, protect against endothelial cell damage, and preserve neuronal integrity. While SIRT6 inhibition also presents a plausible therapeutic avenue by modulating metabolic and inflammatory pathways, more research is needed to establish its specific efficacy in the context of diabetic retinopathy. The experimental models and protocols outlined in this guide provide a framework for future comparative studies to further elucidate the therapeutic potential of these and other novel inhibitors for the treatment of diabetic retinopathy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Rho Kinase Inhibition by Fasudil Ameliorates Diabetes-Induced Microvascular Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ripasudil on diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Effect of ripasudil on diabetic macular edema | Semantic Scholar [semanticscholar.org]
- 5. hcplive.com [hcplive.com]
- 6. Pharmacological Sirt6 inhibition improves glucose tolerance in a type 2 diabetes mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Sirt6 inhibition improves glucose tolerance in a type 2 diabetes mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinal Explant of the Adult Mouse Retina as an Ex Vivo Model for Studying Retinal Neurovascular Diseases [jove.com]

- 10. E2f1 mediates high glucose-induced neuronal death in cultured mouse retinal explants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Retinal Ganglion Cell Loss By a Novel ROCK Inhibitor (E212) in Ischemic Optic Nerve Injury Via Antioxidative and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated cell proliferation and VEGF production by high-glucose conditions in Müller cells involve XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAY10746 in Diabetic Retinopathy: A Comparative Guide to ROCK and SIRT6 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8135574#cay10746-versus-other-inhibitors-in-diabetic-retinopathy-models]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)